molecular formula C6H3F2NO3 B3180436 3,4-Difluoro-2-nitrophenol CAS No. 1674367-14-6

3,4-Difluoro-2-nitrophenol

Cat. No.: B3180436
CAS No.: 1674367-14-6
M. Wt: 175.09 g/mol
InChI Key: HWNDHJQVZRUBFD-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-nitrophenol: is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-nitrophenol typically involves the nitration of 3,4-difluorophenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: For industrial-scale production, the process involves the reaction of 3,4-difluoronitrobenzene with inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to this compound through acid neutralization. This method is advantageous due to its simplicity, environmental friendliness, and high yield .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

    Reduction: 3,4-Difluoro-2-aminophenol.

    Substitution: 3,4-Dimethoxy-2-nitrophenol.

    Oxidation: 3,4-Difluoro-2-nitroquinone.

Scientific Research Applications

Chemistry: 3,4-Difluoro-2-nitrophenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a compound of interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2,4-Difluoro-2-nitrophenol
  • 3,5-Difluoro-2-nitrophenol
  • 2,4-Dinitrophenol

Comparison: 3,4-Difluoro-2-nitrophenol is unique due to the specific positioning of the fluorine atoms and the nitro group on the phenol ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 2,4-Dinitrophenol is known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation, whereas this compound’s applications are more diverse and include organic synthesis and materials science .

Properties

IUPAC Name

3,4-difluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNDHJQVZRUBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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